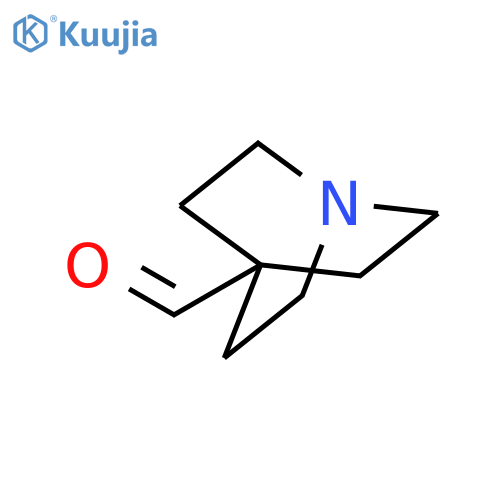Cas no 55022-91-8 (Quinuclidine-4-carbaldehyde)

Quinuclidine-4-carbaldehyde structure
商品名:Quinuclidine-4-carbaldehyde
Quinuclidine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Quinuclidine-4-carbaldehyde
- 1-azabicyclo[2.2.2]octane-4-carbaldehyde
- 1-aza-bicyclo[2.2.2]octane-4-carbaldehyde
- AK146176
- Chinuclidin-4-carbaldehyd
- quinuclidine-4-aldehyde
- quinuclidine-4-carboxaldehyde
- 1-Azabicyclo[2.2.2]octane-4-carboxaldehyde
- SY036232
- SCHEMBL2421100
- AB93505
- 4-formylquinuclidine
- 55022-91-8
- AT25867
- A913947
- LJSJRQBQGMLHHU-UHFFFAOYSA-N
- CS-0276224
- MFCD18374377
-
- MDL: MFCD18374377
- インチ: InChI=1S/C8H13NO/c10-7-8-1-4-9(5-2-8)6-3-8/h7H,1-6H2
- InChIKey: LJSJRQBQGMLHHU-UHFFFAOYSA-N
- ほほえんだ: [H]C(=O)C12CCN(CC1)CC2
計算された属性
- せいみつぶんしりょう: 139.09979
- どういたいしつりょう: 139.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.08
- ふってん: 200 ºC
- フラッシュポイント: 68 ºC
- PSA: 20.31
Quinuclidine-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0969-1G |
quinuclidine-4-carbaldehyde |
55022-91-8 | 95% | 1g |
¥ 1,788.00 | 2023-04-13 | |
| Advanced ChemBlocks | P45483-5G |
1-azabicyclo[2.2.2]octane-4-carbaldehyde |
55022-91-8 | 97% | 5G |
$1,260 | 2023-09-15 | |
| Alichem | A449037532-1g |
Quinuclidine-4-carbaldehyde |
55022-91-8 | 95% | 1g |
$728.28 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346894-5g |
Quinuclidine-4-carbaldehyde |
55022-91-8 | 98+% | 5g |
¥22500.00 | 2024-05-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0969-500mg |
quinuclidine-4-carbaldehyde |
55022-91-8 | 95% | 500mg |
¥1194.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346894-1g |
Quinuclidine-4-carbaldehyde |
55022-91-8 | 98+% | 1g |
¥6450.00 | 2024-05-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0969-100.0mg |
quinuclidine-4-carbaldehyde |
55022-91-8 | 95% | 100.0mg |
¥534.0000 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0969-250.0mg |
quinuclidine-4-carbaldehyde |
55022-91-8 | 95% | 250.0mg |
¥713.0000 | 2024-07-21 | |
| Ambeed | A515133-1g |
Quinuclidine-4-carbaldehyde |
55022-91-8 | 98% | 1g |
$697.0 | 2025-02-22 | |
| Advanced ChemBlocks | P45483-1G |
1-azabicyclo[2.2.2]octane-4-carbaldehyde |
55022-91-8 | 97% | 1G |
$420 | 2023-09-15 |
Quinuclidine-4-carbaldehyde 関連文献
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
55022-91-8 (Quinuclidine-4-carbaldehyde) 関連製品
- 280774-04-1(1-(propan-2-yl)piperidine-4-carbaldehyde)
- 99658-56-7(1-methyl-3-Piperidinecarboxaldehyde)
- 10333-64-9(1-Methyl-4-piperidineacetaldehyde)
- 50675-21-3(1-methylpiperidine-4-carbaldehyde)
- 1039415-48-9(1-ethylpiperidine-4-carbaldehyde)
- 50675-20-2(4-Formylpiperidine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:55022-91-8)Quinuclidine-4-carbaldehyde

清らかである:99%
はかる:10g
価格 ($):1215.0